4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide
Description
4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophene ring. The structure incorporates a 4-fluorophenyl group at the 4-position via a sulfide linkage and a phenyl substituent at the 2-position. The fluorine atom enhances electronegativity and metabolic stability, while the sulfide linkage contributes to structural diversity and binding interactions in biological targets .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-2-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2S2/c19-13-6-8-14(9-7-13)23-18-16-15(10-11-22-16)20-17(21-18)12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBAIKQPVRCRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)SC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), along with a primary amine . The reaction conditions often require heating and the use of solvents such as toluene for crystallization. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .
Chemical Reactions Analysis
4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially affecting the sulfide linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Scientific Research Applications
4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug discovery for its potential therapeutic effects and as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives
Thieno[3,2-d]pyrimidines are widely studied for their pharmacological properties. A key analog is 4-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine (PI-103), a dual PI3K/mTOR inhibitor. Unlike the target compound, PI-103 includes a morpholine substituent instead of a 4-fluorophenyl sulfide group. PI-103 exhibits potent inhibitory activity (IC₅₀ < 10 nM for PI3Kα) but suffers from a short plasma half-life (<10 min), limiting its in vivo utility . In contrast, the sulfide linkage in 4-fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide may improve metabolic stability due to reduced oxidation susceptibility compared to morpholine-containing analogs.
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds like [3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine () share structural similarities but replace the thiophene ring with a pyrazole moiety. Pyrazolo-pyrimidines typically exhibit lower thermal stability (e.g., melting points >340°C for pyrazolo derivatives vs. ~250–300°C for thieno-pyrimidines) and distinct solubility profiles due to differences in hydrogen-bonding capacity. The 4-fluorophenyl group in both compounds enhances lipophilicity, but the sulfide group in the target compound introduces greater conformational rigidity .
Bis(pyrazino-thieno[3,2-d]pyrimidinyl)benzenes
Bis(pyrazino-[2',3':4,5]thieno-[3,2-d]pyrimidin-4-yl)benzenes () feature two thieno-pyrimidine units linked via a benzene core. These compounds exhibit extended π-conjugation, leading to enhanced optical and electrochemical properties (e.g., λₘₐₓ ~450 nm, HOMO-LUMO gaps <3.0 eV). However, their bulkier structures reduce solubility in polar solvents compared to monosubstituted analogs like the target compound .
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Flexibility : The target compound’s sulfide linkage allows modular functionalization, unlike rigid morpholine or pyrazole derivatives .
- Metabolic Stability : Fluorine and sulfide groups may reduce oxidative metabolism compared to morpholine-containing analogs, as seen in PI-103’s short half-life .
- Thermal Properties: Thieno-pyrimidines generally exhibit lower melting points than pyrazolo-pyrimidines, facilitating processing in drug formulations .
Biological Activity
4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide is a compound belonging to the thienopyrimidine class, characterized by its complex organic structure which includes a thieno[3,2-d]pyrimidine core. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial , anti-inflammatory , and antineoplastic properties. The presence of the fluorophenyl group enhances its chemical properties, potentially affecting its biological activity and solubility.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a fused ring system containing sulfur and nitrogen atoms, which contributes to the compound's reactivity and biological interactions.
Antimicrobial Activity
Thienopyrimidine derivatives have been reported to exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Anti-inflammatory Effects
Research has shown that thienopyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, compounds with similar structures have demonstrated IC50 values indicating their potency against COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Thienopyrimidines are particularly noted for their anticancer activities. They have been identified as inhibitors of specific kinases involved in cancer progression. In vitro studies have shown that these compounds can significantly reduce the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). A study reported that certain derivatives exhibited IC50 values as low as against MCF-7 cells, indicating strong anti-proliferative effects .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives can be influenced by modifications to their chemical structure. For instance, the introduction of different substituents on the phenyl rings can enhance or diminish their activity against specific biological targets.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Chlorophenyl)-3-(phenethyl)thieno[2,3-d]pyrimidin-4-one | Contains chloro substituent | Anticancer activity |
| 6-(4-Fluorophenyl)-3-methylthieno[3,2-d]pyrimidin-4-one | Methyl group addition | Antimicrobial properties |
| 3-(2-Fluorophenyl)-5-(phenethyl)thieno[3,2-d]pyrimidin-4-one | Different fluorinated phenyl | Anti-inflammatory effects |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity and anti-proliferative effects of several thienopyrimidine derivatives on BALB 3T3 cells and various cancer cell lines. The results indicated that these compounds were not cytotoxic at certain concentrations but exhibited significant anti-tumor activity against MCF-7 cells with selectivity indices confirming their potential as lead structures for further development .
- Mechanistic Studies : Another research focused on the mechanism of action of thienopyrimidine derivatives as inhibitors of MIF2 (macrophage migration inhibitory factor), which plays a role in cancer progression. The study highlighted that modifications to the thienopyrimidine structure could enhance potency against MIF2 tautomerase activity, with some analogues achieving IC50 values below .
Q & A
Q. What are the common synthetic routes for preparing 4-Fluorophenyl 2-phenylthieno[3,2-d]pyrimidin-4-yl sulfide, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols:
- Step 1: Construction of the thieno[3,2-d]pyrimidin-4-yl core via cyclization of substituted thiophenes with amidines or urea derivatives under acidic conditions .
- Step 2: Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluorothiophenol) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with a fluorophenyl boronic acid) .
- Key conditions: Catalyst choice (e.g., Pd(PPh₃)₄ for coupling), solvent polarity (DMF or THF), temperature (80–120°C), and reaction time (12–24 hrs) significantly impact yield (40–75%) and purity (>90%) .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize?
- ¹H/¹³C NMR: Confirm substituent positions via aromatic proton shifts (δ 7.1–8.3 ppm for fluorophenyl and phenyl groups) and sulfur-linked carbon environments (δ 45–55 ppm for sulfide bridges) .
- IR Spectroscopy: Absence of S-H stretches (~2550 cm⁻¹) confirms successful sulfide bond formation; carbonyl stretches (C=O, ~1700 cm⁻¹) validate pyrimidine ring oxidation states .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused thienopyrimidine system .
Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?
- Electron-withdrawing effects: The fluorine atom increases electrophilicity at the pyrimidine core, enhancing reactivity in nucleophilic substitution reactions .
- Lipophilicity: Fluorination reduces logP values compared to chlorinated or methylated analogs, improving aqueous solubility but potentially limiting membrane permeability .
- Crystal packing: X-ray diffraction studies of similar fluorophenyl-thienopyrimidines reveal altered π-stacking interactions due to fluorine’s electronegativity, impacting solid-state stability .
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data observed between in vitro and in vivo models for this compound?
- Metabolic stability: Assess hepatic metabolism using liver microsomal assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
- Bioavailability: Compare plasma protein binding (via equilibrium dialysis) and blood-brain barrier penetration (using PAMPA assays) to explain efficacy gaps .
- Prodrug design: Modify the sulfide moiety (e.g., oxidation to sulfoxide) to enhance in vivo stability while retaining target affinity .
Q. How can researchers optimize the Suzuki coupling step in the synthesis to minimize byproduct formation?
- Catalyst screening: Test Pd(OAc)₂ with SPhos or XPhos ligands to improve coupling efficiency between the thienopyrimidine bromide and fluorophenyl boronic acid .
- Solvent selection: Use degassed toluene/EtOH (3:1) to reduce palladium black formation and stabilize reactive intermediates .
- Temperature control: Maintain 90–100°C for 6–8 hrs, monitored by TLC (Rf = 0.3 in hexane:EtOAc 7:3) to prevent over-oxidation of the sulfide group .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with kinase targets, and how can these models be validated experimentally?
- Docking studies: Use AutoDock Vina or Schrödinger Glide to simulate interactions with ATP-binding pockets (e.g., EGFR or JAK2 kinases). Prioritize hydrogen bonding with pyrimidine N1 and hydrophobic contacts with fluorophenyl groups .
- Molecular dynamics (MD): Run 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions (e.g., Lys721 in EGFR) .
- Validation: Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) and surface plasmon resonance (SPR) binding kinetics .
Data Contradiction and Mechanistic Analysis
Q. How can researchers address discrepancies in reported IC₅₀ values across different cell lines for this compound?
- Assay standardization: Normalize data using housekeeping genes (e.g., GAPDH) and control compounds (e.g., staurosporine) to account for cell line variability .
- Off-target profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets contributing to cytotoxicity .
Q. What mechanistic insights explain the compound’s selectivity for thiol-containing enzymes?
- Cysteine targeting: The sulfide group acts as a Michael acceptor, forming covalent adducts with catalytic cysteines (e.g., in thioredoxin reductase). Confirm via LC-MS/MS analysis of enzyme adducts .
- Competitive inhibition: Perform kinetic assays (e.g., Lineweaver-Burk plots) to differentiate reversible vs. irreversible inhibition modes .
Methodological Recommendations
- Synthetic reproducibility: Document reaction atmospheres (N₂/Ar) and moisture sensitivity (use molecular sieves) to ensure inter-lab consistency .
- Biological assays: Include positive controls (e.g., 5-fluorouracil for antiproliferative studies) and validate results across ≥3 independent replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
